![molecular formula C9H6FNO2 B1339817 5-fluoro-1H-indole-6-carboxylic Acid CAS No. 908600-74-8](/img/structure/B1339817.png)
5-fluoro-1H-indole-6-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Fluoro-1H-indole-6-carboxylic acid (5FICA) is an organic compound belonging to the family of carboxylic acids. It is a white crystalline solid with a melting point of 56-58°C and a boiling point of 273-275°C. 5FICA is soluble in water and is used in a variety of scientific research applications. It is a key component in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Antiviral Activity
Indole derivatives, including 5-fluoro-1H-indole-6-carboxylic Acid, have shown promising results in antiviral research . For instance, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Anti-Inflammatory
Indole derivatives are known to possess anti-inflammatory properties . This makes 5-fluoro-1H-indole-6-carboxylic Acid a potential candidate for the development of new anti-inflammatory drugs.
Anticancer
Indole derivatives, including 5-fluoro-1H-indole-6-carboxylic Acid, have shown potential in anticancer research . They can bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives for cancer treatment .
Anti-HIV
Indole derivatives have been found to possess anti-HIV activities . This suggests that 5-fluoro-1H-indole-6-carboxylic Acid could be explored for potential use in anti-HIV drug development.
Antioxidant
Indole derivatives are known for their antioxidant properties . This suggests that 5-fluoro-1H-indole-6-carboxylic Acid could be used in the development of new antioxidants.
Antimicrobial
Indole derivatives have been found to possess antimicrobial activities . This makes 5-fluoro-1H-indole-6-carboxylic Acid a potential candidate for the development of new antimicrobial drugs.
Antitubercular
Indole derivatives are known to possess antitubercular properties . This suggests that 5-fluoro-1H-indole-6-carboxylic Acid could be explored for potential use in antitubercular drug development.
Antidiabetic
Indole derivatives have been found to possess antidiabetic activities . This makes 5-fluoro-1H-indole-6-carboxylic Acid a potential candidate for the development of new antidiabetic drugs.
properties
IUPAC Name |
5-fluoro-1H-indole-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-7-3-5-1-2-11-8(5)4-6(7)9(12)13/h1-4,11H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWGWOQVFRKLAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470369 |
Source
|
Record name | 5-fluoro-1H-indole-6-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-1H-indole-6-carboxylic Acid | |
CAS RN |
908600-74-8 |
Source
|
Record name | 5-Fluoro-1H-indole-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=908600-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-fluoro-1H-indole-6-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.